(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. This molecule incorporates a 5-methylfuran-2-yl substituent at the C2 position, a p-tolyl group at C5, and an ethyl carboxylate moiety at C4. Its synthesis typically involves cyclocondensation reactions of thiouracil derivatives with aldehydes, followed by functionalization of the thiazole ring . Its crystalline structure has been studied via X-ray diffraction, revealing puckered pyrimidine rings and intermolecular hydrogen bonding patterns that influence stability and solubility .
Properties
IUPAC Name |
ethyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-5-28-22(27)19-15(4)24-23-25(20(19)16-9-6-13(2)7-10-16)21(26)18(30-23)12-17-11-8-14(3)29-17/h6-12,20H,5H2,1-4H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZVRSRGCHSKE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(O4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. Thiazolo[3,2-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a thiazolo-pyrimidine core, which is essential for its biological activity.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated that derivatives of thiazolo[3,2-a]pyrimidines possess moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 5a | S. aureus | 32 |
| 5b | E. coli | 64 |
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably:
- Cytotoxicity assays revealed that thiazolo[3,2-a]pyrimidine derivatives exhibited significant cytotoxicity against the M-HeLa cervical cancer cell line, showing IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| M-HeLa | 10 | Sorafenib (20) |
| MCF-7 | 15 | Doxorubicin (25) |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Acetylcholinesterase (AChE) Inhibition : The compound showed promising AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- DNA Topoisomerase Inhibition : It has been reported that thiazolo[3,2-a]pyrimidines can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription .
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized several thiazolo[3,2-a]pyrimidines and evaluated their antimicrobial activities. The results indicated that modifications to the side chains significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines. The study highlighted that specific substitutions on the thiazolo-pyrimidine scaffold led to increased selectivity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 5-methylfuran substituent (as in the target compound) contributes to moderate bioactivity in antimicrobial assays compared to phenyl or halogenated analogs, which show stronger interactions with bacterial enzymes .
- Fluorinated derivatives exhibit enhanced cytotoxicity in cancer cell lines due to improved cellular uptake .
Crystallographic and Stability Insights :
- Compounds with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) form stable crystals via bifurcated hydrogen bonds, whereas smaller groups like furan rely on van der Waals interactions .
- Puckering of the pyrimidine ring (deviation ~0.22 Å from planarity) is common across analogs, influencing binding to biological targets .
Synthetic Yields and Feasibility :
- The target compound and its analogs are typically synthesized in 70–85% yields via cyclocondensation, though electron-withdrawing groups (e.g., Cl, COOMe) require longer reaction times .
Pharmacological Potential: Thiazolo[3,2-a]pyrimidines with heterocyclic substituents (furan, pyrrole) show promise in inducing ferroptosis in cancer cells, as observed in related studies on OSCC (oral squamous cell carcinoma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
